1-Oxa-3,9-diazaspiro[5.5]undecan-2-one
Overview
Description
1-Oxa-3,9-diazaspiro[5.5]undecan-2-one is a spirocyclic compound characterized by a unique structure that includes an oxygen atom and two nitrogen atoms within a spiro ring system.
Mechanism of Action
Target of Action
The primary targets of 1-Oxa-3,9-diazaspiro[5.5]undecan-2-one are yet to be definitively identified . Some studies suggest that it may interact with γ-aminobutyric acid type a receptors (gabaar) as a competitive antagonist .
Mode of Action
If it indeed acts as a GABAAR antagonist, it would prevent the action of GABA, an inhibitory neurotransmitter, thereby increasing neuronal excitability .
Biochemical Pathways
If it interacts with GABAAR, it could affect various neurological pathways where GABA plays a role, potentially leading to downstream effects such as altered mood, anxiety, and sleep .
Result of Action
If it acts as a GABAAR antagonist, it could lead to increased neuronal activity and potentially affect various neurological functions .
Biochemical Analysis
Biochemical Properties
It is known to interact with the androgen receptor . The nature of these interactions is antagonistic .
Cellular Effects
In vitro studies show that 1-Oxa-3,9-diazaspiro[5.5]undecan-2-one inhibits the proliferation of cells in hyperproliferative disorders . It influences cell function by interacting with the androgen receptor .
Molecular Mechanism
The molecular mechanism of action of this compound involves binding to the androgen receptor and acting as an antagonist . This interaction can lead to changes in gene expression and potentially inhibit or activate certain enzymes .
Preparation Methods
The synthesis of 1-Oxa-3,9-diazaspiro[5.5]undecan-2-one typically involves the Prins cyclization reaction. The reaction conditions often include the use of a Grubbs catalyst for olefin metathesis, although this approach can be complex and costly . Industrial production methods may involve optimizing these synthetic routes to enhance yield and reduce costs.
Chemical Reactions Analysis
1-Oxa-3,9-diazaspiro[5.5]undecan-2-one undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Scientific Research Applications
1-Oxa-3,9-diazaspiro[5.5]undecan-2-one has been explored for its potential in various scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex spirocyclic compounds.
Comparison with Similar Compounds
1-Oxa-3,9-diazaspiro[5.5]undecan-2-one can be compared with other spirocyclic compounds, such as:
1,4,9-Triazaspiro[5.5]undecan-2-one: This compound is known for its potent and selective inhibition of METTL3, a protein involved in RNA methylation.
3,9-Diazaspiro[5.5]undecane: These derivatives are competitive antagonists of the γ-aminobutyric acid type A receptor. The uniqueness of this compound lies in its specific structural features and its ability to inhibit the MmpL3 protein, making it a valuable compound for targeted drug development.
Properties
IUPAC Name |
1-oxa-3,9-diazaspiro[5.5]undecan-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2O2/c11-7-10-6-3-8(12-7)1-4-9-5-2-8/h9H,1-6H2,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KAXASJWZSSJLPG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC12CCNC(=O)O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60625339 | |
Record name | 1-Oxa-3,9-diazaspiro[5.5]undecan-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60625339 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
54981-11-2 | |
Record name | 1-Oxa-3,9-diazaspiro[5.5]undecan-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60625339 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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